molecular formula C6H5ClN4 B2801442 2-Chloro-6-hydrazinylpyridine-4-carbonitrile CAS No. 107445-56-7

2-Chloro-6-hydrazinylpyridine-4-carbonitrile

Cat. No. B2801442
M. Wt: 168.58
InChI Key: PZDSDKASWBQINY-UHFFFAOYSA-N
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Patent
US04650872

Procedure details

A solution of 30.6 g of 2,6-dichloropyridine-4-carbonitrile and 100 ml of dimethylsulfoxide was cooled to 0° C. in an ice bath and 26 g of hydrazine hydrate was added dropwise at a rate such that the temperature remained below 30° C. A heavy yellow precipitate formed and, after 2 hours, the reaction mixture was poured into 200 ml of water. The yellow solid was collected by filtration and dried to give 6-chloro-2-hydrazinopyridine-4-carbonitrile melting at about 208°-210° C.
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4](Cl)[N:3]=1.CS(C)=O.O.[NH2:16][NH2:17]>O>[Cl:1][C:2]1[N:3]=[C:4]([NH:16][NH2:17])[CH:5]=[C:6]([C:8]#[N:9])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C#N)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 30° C
CUSTOM
Type
CUSTOM
Details
A heavy yellow precipitate formed and, after 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)NN)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.